N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
Description
N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C18H22ClN3 |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H22ClN3/c1-21(18-7-2-3-10-20-18)17-8-11-22(12-9-17)14-15-5-4-6-16(19)13-15/h2-7,10,13,17H,8-9,11-12,14H2,1H3 |
InChI Key |
JVDDYQPMJBNSQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC(=CC=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic protodeboronation and Suzuki–Miyaura coupling are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dichloromethane. Reaction conditions often involve refluxing in methanol or using dry dichloromethane as a solvent .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding amines .
Scientific Research Applications
N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-3-amine
- N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-4-amine
Uniqueness
N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
